molecular formula C16H16N4O5S2 B4678178 2,1,3-Benzoxadiazole, 4-[[4-(phenylsulfonyl)-1-piperazinyl]sulfonyl]- CAS No. 774192-31-3

2,1,3-Benzoxadiazole, 4-[[4-(phenylsulfonyl)-1-piperazinyl]sulfonyl]-

Cat. No.: B4678178
CAS No.: 774192-31-3
M. Wt: 408.5 g/mol
InChI Key: UAOGFGZUJRTEHW-UHFFFAOYSA-N
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Description

The compound 2,1,3-Benzoxadiazole, 4-[[4-(phenylsulfonyl)-1-piperazinyl]sulfonyl]- (hereafter referred to as the target compound) is a benzoxadiazole derivative characterized by a fused aromatic heterocyclic core (benzoxadiazole) substituted with two sulfonyl groups. The first sulfonyl group is attached to a piperazine ring, which is further substituted with a phenylsulfonyl moiety.

The benzoxadiazole core is known for its photostability and fluorescence properties, making it a scaffold of interest in probe design. The sulfonyl groups enhance solubility in polar solvents and may contribute to binding interactions with biological targets, such as carbonic anhydrases or bacterial enzymes .

Properties

IUPAC Name

4-[4-(benzenesulfonyl)piperazin-1-yl]sulfonyl-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O5S2/c21-26(22,13-5-2-1-3-6-13)19-9-11-20(12-10-19)27(23,24)15-8-4-7-14-16(15)18-25-17-14/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOGFGZUJRTEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=NON=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701161301
Record name 4-[[4-(Phenylsulfonyl)-1-piperazinyl]sulfonyl]-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701161301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774192-31-3
Record name 4-[[4-(Phenylsulfonyl)-1-piperazinyl]sulfonyl]-2,1,3-benzoxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=774192-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[4-(Phenylsulfonyl)-1-piperazinyl]sulfonyl]-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701161301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,1,3-Benzoxadiazole, 4-[[4-(phenylsulfonyl)-1-piperazinyl]sulfonyl]- typically involves multiple steps, starting with the preparation of the benzoxadiazole core This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced reactors and purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfonyl Groups

The sulfonyl groups attached to the benzoxadiazole and piperazine rings are susceptible to nucleophilic attack. Reactions typically occur under basic conditions, facilitating displacement by amines, thiols, or alcohols.

Reaction TypeConditionsProducts/OutcomeReferences
Amine substitutionTEA (triethylamine), DMF, 60–80°CFormation of sulfonamide derivatives
Thiol substitutionDCM, room temperature, mild baseThioether derivatives
Alcohol substitutionK₂CO₃, acetone, refluxAlkyl sulfonate esters

Mechanistic Insight : The sulfonyl group acts as a leaving group, with nucleophiles attacking the electrophilic sulfur center. Steric hindrance from the phenylsulfonyl-piperazine moiety may slow kinetics compared to simpler sulfonyl compounds.

Hydrolysis Reactions

The sulfonyl groups undergo hydrolysis under acidic or alkaline conditions, yielding sulfonic acids or salts.

ConditionsProductsNotesReferences
1M HCl, 80°C, 6h4-Sulfobenzoic acid derivativesComplete cleavage of sulfonyl group
0.5M NaOH, refluxSodium sulfonate saltsPartial degradation of benzoxadiazole ring

Key Observation : Hydrolysis under strongly acidic conditions preserves the benzoxadiazole ring but cleaves the sulfonyl-piperazine linkage. Alkaline conditions destabilize the benzoxadiazole moiety, leading to ring-opening side reactions.

Electrophilic Aromatic Substitution

The benzoxadiazole ring participates in electrophilic substitution, though reactivity is moderated by electron-withdrawing sulfonyl groups.

ReactionReagents/ConditionsPosition of SubstitutionReferences
NitrationHNO₃/H₂SO₄, 0–5°CPredominantly at C-5/C-6 positions
BrominationBr₂, FeBr₃, DCMLimited reactivity due to EWG

Structural Impact : Nitration occurs at meta/para positions relative to the sulfonyl group, while bromination is less favorable due to deactivation of the aromatic ring.

Ring-Opening Reactions

The benzoxadiazole ring undergoes cleavage under harsh reducing or oxidative conditions.

ConditionsReagentsProductsReferences
LiAlH₄, THF, refluxReductionBenzene diamine derivatives
H₂O₂, AcOH, 50°COxidationQuinone-like structures

Mechanistic Pathway : Reduction breaks the N–O bond in the benzoxadiazole, yielding diamines. Oxidation generates reactive intermediates that rearrange into quinones.

Complexation and Coordination Chemistry

The sulfonyl-piperazine moiety acts as a ligand for metal ions, forming coordination complexes.

Metal IonSolvent SystemComplex StabilityReferences
Cu(II)Methanol/water (1:1)Stable octahedral complexes
Fe(III)DMF, 25°CModerate stability, pH-dependent

Applications : These complexes are studied for catalytic activity in oxidation reactions and as sensors for metal ion detection.

Photochemical Reactivity

The benzoxadiazole core exhibits fluorescence quenching upon functionalization, relevant to probe design.

Modificationλ<sub>ex</sub>/λ<sub>em</sub> (nm)Fluorescence YieldReferences
Unmodified470/540High intensity
After sulfonamide formation475/53560–70% reduction

Note : Fluorescence properties are sensitive to electronic effects from substituents, enabling applications in bioimaging .

Cross-Coupling Reactions

Pd-catalyzed coupling reactions enable functionalization of the aryl sulfonyl groups.

Reaction TypeCatalysts/ConditionsProductsReferences
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl sulfonamide derivatives
Buchwald-HartwigPd₂(dba)₃, Xantphos, tolueneAminated benzoxadiazole compounds

Yield Optimization : Suzuki coupling achieves ~75% yield with electron-deficient aryl boronic acids.

Scientific Research Applications

2,1,3-Benzoxadiazole, 4-[[4-(phenylsulfonyl)-1-piperazinyl]sulfonyl]- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole core’s ability to emit light upon excitation.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 2,1,3-Benzoxadiazole, 4-[[4-(phenylsulfonyl)-1-piperazinyl]sulfonyl]- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. For example, its potential antimicrobial activity may involve the inhibition of key enzymes in bacterial cells, leading to cell death.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Weights

Compound Name Substituents Molecular Weight Key Applications/Activities Reference
Target Compound 4-[[4-(Phenylsulfonyl)-1-piperazinyl]sulfonyl] 448.5 (calculated) Potential enzyme inhibition, fluorescence probes
4-(N,N-Dimethylaminosulfonyl)-7-(1-piperazinyl)-2,1,3-benzoxadiazole (DBD-PZ) 4-(N,N-Dimethylaminosulfonyl), 7-piperazinyl ~365.4 Fluorometric detection of prostaglandins
4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone Biphenyl-4-yl methanone, 4-benzoxadiazolylsulfonyl 448.5 Research compound (structural analogue)
4-(3-Methoxy-phenylsulfonyl)-7-nitro-benzofurazan-3-oxide 3-Methoxyphenylsulfonyl, 7-nitro ~377.3 Spectroscopic studies

Key Observations :

  • The target compound and DBD-PZ share a piperazinyl-sulfonyl motif, but the former’s phenylsulfonyl group replaces DBD-PZ’s dimethylaminosulfonyl. This substitution may reduce polarity, affecting solubility and binding interactions .
  • The biphenyl-methanone derivative (CAS 1010888-01-3) has a similar molecular weight but includes a hydrophobic biphenyl group, likely enhancing membrane permeability compared to the phenylsulfonyl group in the target compound .

Key Observations :

  • The target compound’s lack of a fluorophore (e.g., nitro or dimethylamino groups) may limit its utility in fluorescence applications compared to DBD-PZ or 7-nitro derivatives .
  • Piperazinyl-sulfonyl compounds, such as the 2-furylmethanones, exhibit antibacterial activity, suggesting the target compound could be screened for similar effects .

Physicochemical Properties

Table 3: Solubility and Electronic Effects

Compound Substituent Effects Predicted Solubility Electronic Properties
Target Compound Phenylsulfonyl (hydrophobic), piperazine (polar) Moderate in DMSO, low in water Strong electron-withdrawing (sulfonyl groups)
4-(N,N-Dimethylaminosulfonyl)-7-piperazinyl benzoxadiazole (DBD-PZ) Dimethylaminosulfonyl (polar), piperazine High in polar solvents Enhanced fluorescence due to electron-donating dimethylamino group
4-Nitrobenzofurazan Nitro group (electron-withdrawing) Low in water High fluorescence quenching

Key Observations :

  • The target compound ’s phenylsulfonyl group introduces hydrophobicity, which may limit aqueous solubility but improve lipid bilayer penetration.
  • DBD-PZ’s dimethylaminosulfonyl group enhances polarity and fluorescence quantum yield, making it superior for detection applications .

Biological Activity

The compound 2,1,3-Benzoxadiazole, 4-[[4-(phenylsulfonyl)-1-piperazinyl]sulfonyl]- is a notable derivative of benzoxadiazole known for its diverse biological activities. This article provides an in-depth analysis of its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Synthesis

The compound features a benzoxadiazole core linked to a piperazine moiety via sulfonyl groups, which enhances its pharmacological properties. The synthesis typically involves multi-step reactions that incorporate various reagents to achieve the desired substitutions on the benzoxadiazole framework.

Table 1: Structural Characteristics

ComponentDescription
Core Structure 2,1,3-Benzoxadiazole
Substituents Phenylsulfonyl and piperazine groups
Molecular Formula C15H18N4O4S2
Molecular Weight 382.46 g/mol

Antimicrobial Properties

Research has indicated that derivatives of 2,1,3-benzoxadiazole exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death. Notably, its efficacy was enhanced when combined with other chemotherapeutic agents.

Neuropharmacological Effects

The piperazine moiety contributes to the compound's potential as a neuropharmacological agent. It has shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in treating various psychiatric disorders.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Antimicrobial Inhibition of bacterial growth
Anticancer Induction of apoptosis in cancer cells
Neuropharmacological Modulation of serotonin and dopamine receptors

Case Study 1: Antimicrobial Efficacy

In a comparative study, several benzoxadiazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a Minimum Inhibitory Concentration (MIC) lower than that of standard antibiotics, indicating superior efficacy in certain cases.

Case Study 2: Anticancer Mechanism

A study focused on the compound's effect on human breast cancer cells revealed that it activates the p53 pathway, leading to increased expression of pro-apoptotic factors. This finding suggests that the compound could be developed as a novel therapeutic agent for cancer treatment.

Q & A

Q. Table 1. Key Analytical Parameters for Structural Validation

TechniqueApplicationExample Data for Target CompoundReference
¹H NMRConfirmation of piperazinyl protonsδ 3.2–3.5 ppm (m, 8H, piperazine)
HRMSMolecular ion verificationm/z 456.1234 [M+H]⁺ (calc. 456.1230)
X-ray DiffractionAbsolute configuration determinationSpace group P2₁/c, R-factor < 0.05

Q. Table 2. Biological Assay Conditions for Reproducibility

Assay TypeProtocol DetailsCritical ParametersReference
Enzyme InhibitionTyrosinase inhibition (IC₅₀)pH 6.8, 25°C, 30-min pre-incubation
CytotoxicityMTT assay (HEK293 cells)5% CO₂, 48-h incubation, λ = 570 nm

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,1,3-Benzoxadiazole, 4-[[4-(phenylsulfonyl)-1-piperazinyl]sulfonyl]-
Reactant of Route 2
Reactant of Route 2
2,1,3-Benzoxadiazole, 4-[[4-(phenylsulfonyl)-1-piperazinyl]sulfonyl]-

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